Benzenesulfonamide, N-(aminoiminomethyl)-3,5-bis(trifluoromethyl)-
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Overview
Description
Benzenesulfonamide, N-(aminoiminomethyl)-3,5-bis(trifluoromethyl)- is a complex organic compound known for its unique chemical properties and diverse applications. This compound features a benzenesulfonamide core with an N-(aminoiminomethyl) group and two trifluoromethyl groups at the 3 and 5 positions on the benzene ring. Its structure imparts significant reactivity and stability, making it valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(aminoiminomethyl)-3,5-bis(trifluoromethyl)- typically involves multiple steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonamide through a reaction with ammonia.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via electrophilic aromatic substitution using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a catalyst like copper(I) iodide (CuI).
Addition of the N-(aminoiminomethyl) Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(aminoiminomethyl)-3,5-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) replace the sulfonamide group, forming new compounds.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOH or KOH in aqueous or alcoholic solutions.
Major Products
Oxidation: Sulfonic acids, nitro compounds.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
Benzenesulfonamide, N-(aminoiminomethyl)-3,5-bis(trifluoromethyl)- has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Acts as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Industry: Employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, its role as a carbonic anhydrase IX inhibitor involves binding to the active site of the enzyme, blocking its activity and thereby affecting cellular pH regulation and tumor growth . The trifluoromethyl groups enhance its binding affinity and selectivity towards the target enzyme.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: Lacks the trifluoromethyl and N-(aminoiminomethyl) groups, making it less reactive and selective.
Trifluoromethylbenzenesulfonamide: Contains trifluoromethyl groups but lacks the N-(aminoiminomethyl) group, resulting in different reactivity and applications.
N-(Aminoiminomethyl)benzenesulfonamide: Similar structure but without the trifluoromethyl groups, affecting its chemical properties and biological activity.
Uniqueness
Benzenesulfonamide, N-(aminoiminomethyl)-3,5-bis(trifluoromethyl)- is unique due to the presence of both trifluoromethyl and N-(aminoiminomethyl) groups, which confer enhanced reactivity, stability, and selectivity in various chemical and biological contexts. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-amino-N'-[3,5-bis(trifluoromethyl)phenyl]sulfonylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N3O2S/c10-8(11,12)5-1-6(9(13,14)15)3-7(2-5)21(19,20)18-4-17-16/h1-4H,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFFZUZVRWHAKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N=CNN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)/N=C/NN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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